
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromomethyl group, and an indazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a precursor indazole compound. One common method is the bromination of 4-methyl-1H-indazole-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group to form the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted indazole derivatives with various functional groups.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced products with methyl groups replacing the bromomethyl group.
Scientific Research Applications
Chemistry: tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study the effects of indazole derivatives on biological systems. It can be used to develop probes for investigating enzyme activity or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)benzoate: Similar in structure but with a benzoate group instead of an indazole ring.
tert-Butyl bromoacetate: Contains a bromoacetate group, used in similar synthetic applications.
tert-Butyl bromide: A simpler compound with a tert-butyl group and a bromide substituent.
Uniqueness: tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-4-5-9(7-14)10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
IJOOCNZMOYZGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
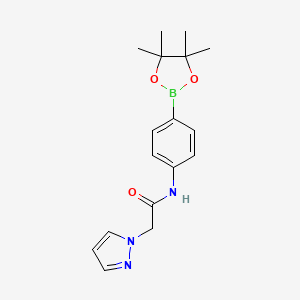
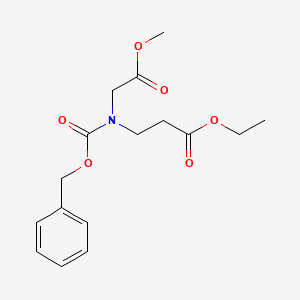

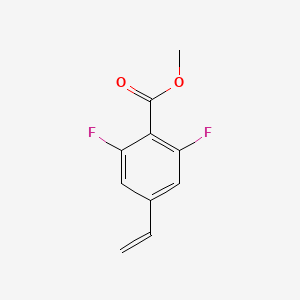
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
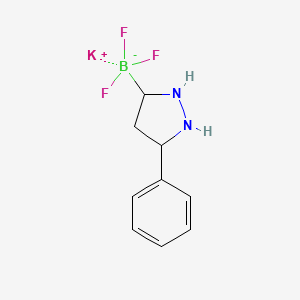

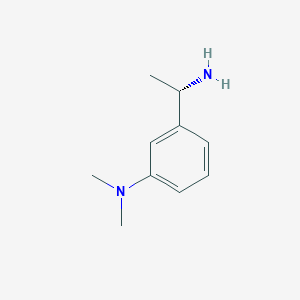
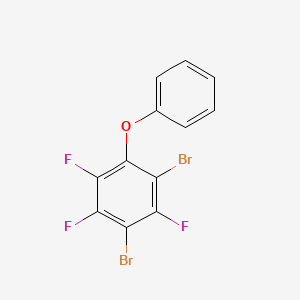

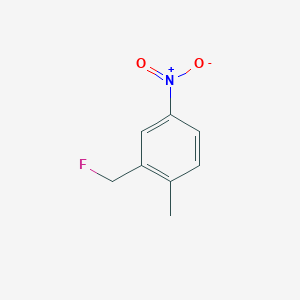
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
